7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
The synthesis of 7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with phosphoryl chloride (POCl3) to form the corresponding acid chloride, which then undergoes cyclization with 2-amino-4-chloro-5-fluoropyrimidine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles under appropriate conditions. Common reagents include sodium azide, amines, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, using palladium catalysts to form biaryl derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promising anticancer activity by inhibiting the ERK signaling pathway, leading to apoptosis and cell cycle arrest in cancer cells.
Biology: The compound is used in biological studies to understand its interaction with cellular targets and its effects on cell proliferation and apoptosis.
Mechanism of Action
The anticancer activity of 7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is primarily attributed to its ability to inhibit the ERK signaling pathway. This inhibition leads to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT, resulting in the induction of apoptosis and cell cycle arrest at the G2/M phase . The compound targets specific proteins involved in cell proliferation and survival, making it a valuable candidate for cancer therapy.
Comparison with Similar Compounds
7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other triazolopyrimidine derivatives, such as:
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Similar structure but lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a different ring structure but similar applications in medicinal chemistry as CDK2 inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A structurally related compound with potential anticancer activity.
The presence of the fluorine atom in this compound enhances its lipophilicity and metabolic stability, making it a unique and potent compound for therapeutic applications.
Properties
IUPAC Name |
7-chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN4/c1-3-4(8)5(7)12-6(11-3)9-2-10-12/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVMXFQCPRQOTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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